molecular formula C7H13ClN2 B12105809 2-Methylpiperidine-3-carbonitrile;hydrochloride

2-Methylpiperidine-3-carbonitrile;hydrochloride

Cat. No.: B12105809
M. Wt: 160.64 g/mol
InChI Key: CSOJWRCWBSATFZ-UHFFFAOYSA-N
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Description

2-Methylpiperidine-3-carbonitrile;hydrochloride is a chemical compound with the molecular formula C7H12N2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

The synthesis of 2-Methylpiperidine-3-carbonitrile;hydrochloride can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a nitrile with a suitable amine in the presence of a catalyst can lead to the formation of the desired piperidine derivative. Industrial production methods often involve the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Chemical Reactions Analysis

2-Methylpiperidine-3-carbonitrile;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Methylpiperidine-3-carbonitrile;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylpiperidine-3-carbonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-Methylpiperidine-3-carbonitrile;hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-methylpiperidine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c1-6-7(5-8)3-2-4-9-6;/h6-7,9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOJWRCWBSATFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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